Tetradecanoyl-L-glutamic acid, sodium salt

Description

Systematic Nomenclature and IUPAC Conventions

Myristoyl glutamic acid (sodium) is systematically named (S)-5-hydroxy-5-oxo-4-(tetradecanoylamino)pentanoate according to IUPAC conventions. This nomenclature reflects its structural components:

- Myristoyl group : A 14-carbon saturated fatty acid chain (n-tetradecanoyl) derived from myristic acid.

- Glutamic acid backbone : An L-glutamic acid residue with substitutions at the α-amino and γ-carboxyl groups.

- Sodium counterion : Neutralizes the deprotonated γ-carboxyl group.

Alternative systematic names include sodium hydrogen N-(1-oxotetradecyl)-L-glutamate and monosodium N-myristoyl-L-glutamate . The European Community (EC) number 253-981-4 and CAS registry numbers 38517-37-2 (sodium salt) and 53576-52-6 (free acid) further identify the compound.

Molecular Architecture and Stereochemical Configuration

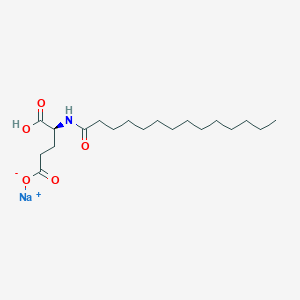

The molecular formula of myristoyl glutamic acid (sodium) is C₁₉H₃₄NNaO₅ , with a molecular weight of 379.47 g/mol . Key structural features include:

The SMILES notation CCCCCCCCCCCCCC(=O)NC@@HC(=O)[O-].[Na+] encodes the stereochemistry and ionic form. The InChIKey ZNYIJXQYUNSKDX-NTISSMGPSA-M further specifies the spatial arrangement.

Comparative Analysis of Salt Forms: Sodium vs. Free Acid

The sodium salt and free acid forms exhibit distinct physicochemical properties:

The sodium form’s enhanced solubility arises from ionic dissociation, enabling its use in aqueous formulations. In contrast, the free acid’s hydrophobicity limits its utility to non-polar systems.

Crystallographic Studies and Solid-State Characterization

While direct crystallographic data for myristoyl glutamic acid (sodium) remain unpublished, related studies provide insights:

- Myristoylated peptide complexes : X-ray structures of myristoylated CAP-23/NAP-22 reveal that the myristoyl group occupies a hydrophobic tunnel in calmodulin, stabilized by van der Waals interactions. This suggests similar packing behavior in the sodium salt’s solid state.

- N-Acetylglutamate synthase (NAGS) : Crystal structures of NAGS (PDB: 2R8G) demonstrate how acyl groups bind to hydrophobic pockets, analogous to myristoyl-glutamate interactions.

- X-ray powder diffraction (XRPD) : Applied to similar surfactants, XRPD can identify crystalline phases and polymorphs, though no public data exist for this compound.

The compound’s flexibility (as indicated by the absence of 3D conformer data) complicates crystallization, necessitating advanced techniques like cryo-electron microscopy for full structural resolution.

Properties

CAS No. |

38517-37-2 |

|---|---|

Molecular Formula |

C19H35NNaO5+ |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

sodium (2S)-2-(tetradecanoylamino)pentanedioic acid |

InChI |

InChI=1S/C19H35NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(21)20-16(19(24)25)14-15-18(22)23;/h16H,2-15H2,1H3,(H,20,21)(H,22,23)(H,24,25);/q;+1/t16-;/m0./s1 |

InChI Key |

ZNYIJXQYUNSKDX-NTISSMGPSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)[O-].[Na+] |

Pictograms |

Irritant |

sequence |

E |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acyl Halide Reaction with Glutamic Acid (Classical Organic Synthesis)

This method involves the reaction of glutamic acid with myristoyl chloride (myristoyl acyl halide) in the presence of a base in aqueous solution to form the N-myristoyl glutamate intermediate, followed by acidification and neutralization to yield the sodium salt.

-

- Glutamic acid

- Myristoyl chloride (acyl halide, C14)

- Base: potassium hydroxide, magnesium oxide, or magnesium hydroxide

- Mineral acid for acidification (e.g., hydrochloric acid)

- Sodium hydroxide for neutralization to sodium salt

-

- Aqueous solution at pH ≥ 7.0

- Low temperature range: approximately -5 °C to 5 °C (typically around 0 °C)

- Stirring and dropwise addition of reagents to control reaction rate

-

- Dissolve glutamic acid in aqueous potassium hydroxide solution.

- Cool the solution to near 0 °C.

- Add myristoyl chloride and additional potassium hydroxide solution dropwise simultaneously under stirring.

- Continue stirring for 1.5 hours after addition.

- Gradually warm to room temperature.

- Acidify with diluted hydrochloric acid to precipitate crude N-myristoyl glutamic acid.

- Wash precipitate with petroleum solvent to remove free myristic acid.

- Recrystallize from toluene to purify.

- Neutralize purified acid with sodium hydroxide to obtain the sodium salt form.

-

- Yield reported around 52% for the acid form before neutralization.

- Neutralization equivalent close to theoretical value (179 vs. calculated 178.74).

- Purity typically >98% after recrystallization.

- Well-established, versatile method applicable to various N-acyl glutamic acids with acyl chains from C8 to C20.

- High purity achievable through recrystallization.

- Requires low temperature control and careful addition to prevent side reactions.

- Use of acyl chlorides requires handling of corrosive reagents.

Surfactant Composition Preparation via Fatty Acid and Amino Acid Salt Reaction (Industrial Vacuum Dehydration)

An alternative method involves direct amidation of myristic acid with an amino acid salt (e.g., glycine or glutamic acid salt) under high temperature and vacuum dehydration conditions, followed by further chemical modifications and neutralization.

-

- Myristic acid

- Amino acid salt (e.g., potassium glutamate or glycine)

- Bases: potassium hydroxide, sodium hydroxide

- Additional reagents for functionalization (e.g., hydroxyethyl ethylenediamine, sodium chloroacetate)

-

- Heating to 160-170 °C under vacuum for dehydration reaction

- Multiple heating and reaction steps over several hours (9-13 hours per step)

- pH adjustment, cooling, filtering, and packaging at the end

-

- Add myristic acid, amino acid salt, and bases into a reactor.

- Seal and heat slowly to 160-170 °C under vacuum for 9 hours to promote amidation via dehydration.

- Add hydroxyethyl ethylenediamine and continue vacuum dehydration for 10 hours.

- Add water and sodium chloroacetate solution, maintain temperature at 80-90 °C for 13 hours for further reaction.

- Adjust pH, cool, filter, and package the final product.

-

- Clear and transparent liquid product containing potassium myristoyl glycinate or amphoacetate derivatives.

- Typical content: ~12-13% potassium myristoyl derivatives, minor free myristic acid, and potassium chloride as byproduct.

- Suitable for industrial-scale surfactant production.

- Allows incorporation of additional functional groups for surfactant properties.

- Requires high temperature and vacuum equipment.

- More complex multi-step process.

Comparative Summary Table of Preparation Methods

| Aspect | Acyl Halide Reaction (Classical) | Fatty Acid Amidation (Industrial) |

|---|---|---|

| Starting Materials | Glutamic acid, myristoyl chloride, base | Myristic acid, amino acid salt, bases |

| Reaction Conditions | Aqueous, low temperature (0 °C), pH ≥ 7 | High temperature (160-170 °C), vacuum dehydration |

| Reaction Time | Few hours (stirring + crystallization) | Multiple steps, 9-13 hours per step |

| Purification | Precipitation, washing, recrystallization | Filtration after reaction |

| Product Form | Solid acid, then neutralized to sodium salt | Liquid surfactant composition |

| Yield | ~52% (acid form) | Not explicitly reported |

| Equipment | Standard lab glassware, low temp bath | Reactor with vacuum and heating control |

| Scalability | Suitable for lab and pilot scale | Suitable for industrial scale |

| Safety Considerations | Handling acyl chlorides (corrosive) | High temperature and vacuum handling |

Research Findings and Notes

The acyl halide method is widely cited for producing high-purity N-myristoyl glutamic acid and its sodium salt, with neutralization equivalents matching theoretical values, confirming product identity and purity.

The industrial vacuum dehydration method is more complex but allows for surfactant formulation with additional functional groups, enhancing application versatility.

Solvent clarity and stepwise addition are critical in formulations involving co-solvents like DMSO, PEG300, and Tween 80 to ensure complete dissolution and homogeneity.

The acyl halide method shows versatility for preparing a range of N-acyl glutamic acids by substituting different acyl halides, including bromides and iodides, expanding potential derivatives.

Chemical Reactions Analysis

Types of Reactions: Myristoyl glutamic acid (sodium) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The myristoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acylation reagents like acyl chlorides or anhydrides are employed.

Major Products Formed:

Oxidation: Oxidized derivatives of myristoyl glutamic acid.

Reduction: Reduced forms of the compound.

Substitution: Various acylated derivatives depending on the substituent used.

Scientific Research Applications

Key Features

- Mildness : Exhibits low irritability and is biodegradable.

- Surfactant Properties : Excellent foaming and cleansing capabilities.

- Antibacterial Effect : Demonstrates gentle antibacterial properties.

Applications in Personal Care Products

Myristoyl glutamic acid (sodium) is widely used in personal care formulations due to its surfactant and skin-conditioning properties. Below is a detailed table summarizing its applications:

| Application Area | Specific Products | Benefits |

|---|---|---|

| Skin Care | Facial cleansers, body washes | Maintains moisture balance while effectively removing dirt and oil. |

| Hair Care | Shampoos, conditioners | Reduces frizz, improves manageability, and maintains natural oil balance. |

| Baby Care | Baby shampoos, soaps | Gentle cleansing suitable for sensitive infant skin. |

| Cosmetics | Makeup removers, facial masks | Mild cleansing without stripping natural oils. |

| Sensitive Skin | Products for allergy-prone skin | Hypoallergenic properties minimize irritation. |

Biochemical Studies

Myristoylation plays a critical role in protein interactions and membrane binding. Research indicates that the myristoyl group significantly influences the behavior of proteins like recoverin, which is involved in visual signaling pathways. Studies have shown that myristoylation enhances membrane binding in the presence of calcium ions, indicating its importance in cellular signaling processes .

Drug Delivery Systems

Sodium myristoyl glutamate has potential applications in drug delivery systems due to its surfactant properties which can enhance the solubility and bioavailability of hydrophobic drugs. Its mild nature makes it suitable for formulations intended for sensitive tissues .

Case Study 1: Efficacy in Skin Cleansing Formulations

A study evaluated the performance of sodium myristoyl glutamate in various cleansing formulations compared to traditional surfactants. Results indicated that formulations containing sodium myristoyl glutamate provided superior skin hydration post-cleansing while maintaining effective dirt removal capabilities .

Case Study 2: Impact on Hair Conditioners

Research focusing on hair conditioners demonstrated that products formulated with sodium myristoyl glutamate improved hair wet/dry combability and reduced frizz more effectively than those without it. The study highlighted the ingredient's ability to enhance the overall sensory feel of hair post-wash .

Safety Profile

Sodium myristoyl glutamate has been assessed for safety in cosmetic applications, showing low irritancy potential and being deemed safe for use within specified concentrations . Its safety profile supports its widespread use in personal care products.

Mechanism of Action

The mechanism of action of myristoyl glutamic acid (sodium) involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing of oil and water. This property is crucial in its role as a cleansing agent in cosmetics. Additionally, the myristoyl group can interact with cell membranes, influencing membrane fluidity and permeability .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₉H₃₄NNaO₅ (as per NMR and mass spectrometry data) .

- Functionality : Acts as a surfactant, emulsifier, and mild antimicrobial agent .

- Applications : Found in facial cleansers, shampoos, and moisturizers due to its biocompatibility and biodegradability .

Myristoyl glutamic acid (sodium) belongs to the class of acylated amino acid surfactants. Below is a detailed comparison with structurally and functionally related compounds.

Structural Comparisons

Table 1: Structural Differences Among Acylated Amino Acid Surfactants

Key Observations :

- Chain Length Impact : Longer fatty acid chains (e.g., stearoyl, C18) enhance lipid solubility and emollient properties but reduce foaming capacity. Shorter chains (e.g., lauroyl, C12) improve foaming but may increase skin irritation .

- Amino Acid Backbone: Glutamic acid derivatives have a larger polar head group compared to sarcosinates, contributing to milder interactions with skin proteins .

Performance and Functional Differences

Table 2: Functional Comparison of Selected Surfactants

Key Findings :

- Biodegradability : Glutamic acid-based surfactants (e.g., myristoyl and lauroyl variants) show higher environmental compatibility compared to sarcosinates, aligning with green chemistry trends .

Table 3: Research Highlights and Industrial Use

Notable Studies:

- Lauroyl glutamic acid (Na) increases collagen production in dermal fibroblasts, supporting its use in anti-aging formulations .

Biological Activity

Myristoyl glutamic acid (sodium), also known as sodium myristoyl glutamate, is a surfactant derived from myristic acid and glutamic acid. This compound has garnered attention in both cosmetic and pharmaceutical applications due to its biological activity and functional properties. This article provides an in-depth analysis of its biological activity, including its uses, mechanisms, and relevant research findings.

- Chemical Formula : CHNONa

- CAS Number : 38517-37-2

- Molecular Weight : 293.37 g/mol

Myristoyl glutamic acid (sodium) is classified as an amino acid surfactant, exhibiting mild cleansing properties and foaming capabilities. It is characterized by the presence of a myristoyl group (derived from myristic acid) attached to the amino acid glutamate, which imparts unique functional properties suitable for various applications .

1. Surfactant Properties

Myristoyl glutamic acid (sodium) acts primarily as a surfactant in cosmetic formulations. Its surfactant properties facilitate the cleansing of skin and hair by reducing surface tension, allowing for better removal of dirt and oils. This property makes it a valuable ingredient in personal care products .

2. Antibacterial Activity

Research indicates that myristoyl glutamic acid (sodium) exhibits slight antibacterial activity , which can contribute to its effectiveness in personal care formulations. This property is particularly beneficial in products aimed at preventing acne or skin infections .

3. Cellular Mechanisms

Studies have explored the potential cellular mechanisms through which myristoyl glutamic acid (sodium) may exert its effects:

- Cell Membrane Interaction : The compound interacts with cell membranes, potentially influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction pathways .

- Apoptosis and Autophagy : Preliminary findings suggest that myristoyl glutamic acid (sodium) may play a role in regulating apoptosis (programmed cell death) and autophagy (cellular degradation process), although further research is needed to clarify these mechanisms .

Case Studies

- Cosmetic Applications : In a study evaluating various surfactants for skin cleansing efficacy, myristoyl glutamic acid (sodium) was found to be effective in removing impurities without causing irritation, making it suitable for sensitive skin formulations .

- Antibacterial Efficacy : A comparative study of surfactants demonstrated that myristoyl glutamic acid (sodium) exhibited moderate antibacterial activity against common skin pathogens, suggesting its potential use in acne treatment products .

Table 1: Properties of Myristoyl Glutamic Acid (Sodium)

| Property | Value |

|---|---|

| Chemical Name | Sodium Myristoyl Glutamate |

| CAS Number | 38517-37-2 |

| Molecular Weight | 293.37 g/mol |

| pH Range | 6 - 7 |

| Solubility | Soluble in water |

Table 2: Biological Activities

| Activity Type | Description |

|---|---|

| Cleansing | Effective surfactant for skin and hair cleansing |

| Antibacterial | Exhibits slight antibacterial properties |

| Cellular Interaction | Influences membrane dynamics and cellular signaling |

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing myristoyl glutamic acid (sodium)?

- Answer : Synthesis typically involves the myristoylation of glutamic acid via esterification or acylation reactions, followed by sodium salt formation. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm the covalent attachment of the myristoyl group to glutamic acid .

- Mass Spectrometry (MS) : For molecular weight validation and purity assessment .

- High-Performance Liquid Chromatography (HPLC) : To quantify residual reactants and ensure >95% purity .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and hygroscopicity .

Q. How can researchers determine the physicochemical properties (e.g., solubility, stability) of myristoyl glutamic acid (sodium) under varying conditions?

- Answer :

- Solubility Studies : Use phase-solubility diagrams in buffered solutions (pH 4–8) to evaluate solubility in aqueous and lipid-based systems .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

- Critical Micelle Concentration (CMC) : Measure via surface tension or fluorescence spectroscopy to assess surfactant behavior .

Q. What in vitro assays are suitable for evaluating the biological activity of myristoyl glutamic acid (sodium) in dermatological research?

- Answer :

- Antimicrobial Activity : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Cutibacterium acnes or Staphylococcus epidermidis .

- Skin Barrier Function : Employ reconstructed human epidermis (RHE) models to measure transepidermal water loss (TEWL) and lipid bilayer organization via confocal microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for myristoyl glutamic acid (sodium) in lipid metabolism studies?

- Answer :

- Target Validation : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify binding partners in lipid-processing pathways .

- Kinetic Analysis : Compare enzymatic inhibition constants (K_i) for fatty acid synthase (FASN) or acetyl-CoA carboxylase (ACC) across studies to isolate assay-specific variables (e.g., substrate concentrations, pH) .

- Data Reconciliation : Apply meta-analysis frameworks to harmonize results from disparate experimental setups (e.g., cell lines vs. ex vivo tissue models) .

Q. What computational strategies are effective for modeling the interaction of myristoyl glutamic acid (sodium) with lipid bilayers?

- Answer :

- Molecular Dynamics (MD) Simulations : Use all-atom force fields (e.g., CHARMM36) to simulate insertion dynamics into phosphatidylcholine bilayers over microsecond timescales .

- Free Energy Calculations : Apply umbrella sampling to quantify the energy barrier for bilayer penetration under varying pH and ionic strength conditions .

- Docking Studies : Perform ensemble docking with lipid-modifying enzymes (e.g., phospholipase A2) using flexible receptor models .

Q. How should researchers design studies to address gaps in toxicological data for myristoyl glutamic acid (sodium)?

- Answer :

- Dermal Irritation/Sensitization : Follow OECD Test Guideline 439 (Reconstructed Human Epidermis) for irritation potential and LLNA (Local Lymph Node Assay) for sensitization .

- Systemic Toxicity : Conduct repeated-dose toxicity studies in rodents (28-day oral or topical exposure) with endpoints including serum lipid profiles and histopathology of liver/kidney tissues .

- Data Integration : Use adverse outcome pathways (AOPs) to link molecular initiating events (e.g., membrane disruption) to apical endpoints .

Q. What methodological challenges arise when optimizing myristoyl glutamic acid (sodium) for topical formulations, and how can they be mitigated?

- Answer :

- pH Sensitivity : Preformulation studies should assess pH-dependent solubility and stability using Design of Experiments (DoE) to identify optimal buffering agents .

- Compatibility with Surfactants : Evaluate colloidal stability via dynamic light scattering (DLS) when combined with polysorbates or alkyl sulfates .

- Skin Penetration : Use Franz diffusion cells with synthetic membranes or excised human skin to quantify permeation rates and validate with confocal Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.